Cas no 84478-72-8 (5-Amino-2-chloro-4-fluorophenol)

5-Amino-2-chloro-4-fluorophenol structure
84478-72-8 structure
5-Amino-2-chloro-4-fluorophenol
84478-72-8
C6H5ClFNO
161.561403989792
MFCD00055622
726419
158654

5-Amino-2-chloro-4-fluorophenol Properties

Names and Identifiers

    • 5-amino-2-chloro-4-fluoro-phenol
    • 5-Amino-2-chloro-4-fluorophenol
    • Phenol,5-amino-2-chloro-4-fluoro-
    • 2-Chloro-4-fluoro-5-aminophenol
    • 2-Fluoro-4-chloro-5-hydroxyaniline
    • 4-Chloro-2-fluoro-5-hydroxyaniline
    • 5-amino-2-chloro-4-fluorobenzenol
    • Phenol, 5-amino-2-chloro-4-fluoro-
    • 5-amino-2-chloro-4-fiuorophenol
    • 2-Chloro-4-fluoro-5-amino phenol
    • PubChem4516
    • Oprea1_398840
    • 3-amino-6-chloro-4-fluorophenol
    • AFZLCOLNTRPSIF-UHFFFAOYSA-N
    • WT126
    • 4chloro-2-flu
    • 5-Amino-2-chloro-4-fluorophenol (ACI)
    • AKOS005069503
    • CS-0097738
    • Z1201618417
    • 5-azanyl-2-chloranyl-4-fluoranyl-phenol
    • DTXSID90233461
    • 4-chloro-2-fluoro-5-hydroxy-aniline
    • 11L-354S
    • J-516681
    • EN300-7035622
    • A840804
    • SCHEMBL826422
    • MFCD00055622
    • 2-Chloro-4-fluoro-5-aminophenol; 2-Fluoro-4-chloro-5-hydroxyaniline; 4-Chloro-2-fluoro-5-hydroxyaniline;
    • SY008758
    • 84478-72-8
    • SB76049
    • 4chloro-2-fluoro-5-hydroxy-aniline
    • +Expand
    • MFCD00055622
    • AFZLCOLNTRPSIF-UHFFFAOYSA-N
    • 1S/C6H5ClFNO/c7-3-1-4(8)5(9)2-6(3)10/h1-2,10H,9H2
    • FC1C(N)=CC(O)=C(Cl)C=1

Computed Properties

  • 161.00400
  • 2
  • 3
  • 0
  • 161.0043696g/mol
  • 10
  • 124
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 1.6
  • 46.2

Experimental Properties

  • 2.34810
  • 46.25000
  • 272 ºC
  • 145-146 ºC
  • 118 ºC
  • 1.519

5-Amino-2-chloro-4-fluorophenol Security Information

  • IRRITANT

5-Amino-2-chloro-4-fluorophenol Customs Data

  • 2922299090
  • China Customs Code:

    2922299090

    Overview:

    2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

5-Amino-2-chloro-4-fluorophenol Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P004SJ7-100mg
5-Amino-2-chloro-4-fluorophenol
84478-72-8 97%
100mg
$5.00 2024-04-21
A2B Chem LLC
AC22803-100mg
5-Amino-2-chloro-4-fluorophenol
84478-72-8 97%
100mg
$5.00 2024-04-19
abcr
AB157086-250mg
5-Amino-2-chloro-4-fluorobenzenol, 95%; .
84478-72-8 95%
250mg
€75.90
Alichem
A019146068-5g
5-Amino-2-chloro-4-fluorophenol
84478-72-8 97%
5g
$195.00 2023-08-31
Apollo Scientific
PC10135-1g
5-Amino-2-chloro-4-fluorophenol
84478-72-8
1g
£10.00 2024-05-25
Crysdot LLC
CD12026035-1g
5-Amino-2-chloro-4-fluorophenol
84478-72-8 97%
1g
$65
Enamine
EN300-7035622-0.05g
5-amino-2-chloro-4-fluorophenol
84478-72-8 95%
0.05g
$19.0 2023-07-08
eNovation Chemicals LLC
D910661-5g
5-Amino-2-chloro-4-fluorophenol
84478-72-8 95%
5g
$745 2022-09-04
Fluorochem
010724-1g
5-Amino-2-chloro-4-fluorophenol
84478-72-8 97%
1g
£42.00 2022-03-01
Key Organics Ltd
11L-354S-1MG
5-amino-2-chloro-4-fluorobenzenol
84478-72-8 >97%
1mg
£37.00 2023-09-08

5-Amino-2-chloro-4-fluorophenol Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Toluene ,  Water
Reference
Preparation of 5-amino-2-chloro-4-fluorophenol
, Japan, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Ammonium chloride Solvents: Ethanol ,  Water ;  rt → 60 °C
1.2 Reagents: Iron ;  2.5 h, 65 - 75 °C
Reference
Synthesis and herbicidal activity of N-(4-chloro-2-fluoro-5-substituted phenyl)isoindole-1,3-dione derivatives
Zhang, Hao; et al, Youji Huaxue, 2015, 35(1), 159-166

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Toluene
2.1 Reagents: Potassium hydroxide Solvents: Toluene ,  Water
Reference
Preparation of 5-amino-2-chloro-4-fluorophenol
, Japan, , ,

Synthetic Circuit 4

Reaction Conditions
Reference
Tetrahydrophthalimides, and their use
, European Patent Organization, , ,

Synthetic Circuit 5

Reaction Conditions
Reference
Tetrahydrophthalimide compounds and their use
, European Patent Organization, , ,

Synthetic Circuit 6

Reaction Conditions
Reference
Tetrahydrophthalimides, and their use
, European Patent Organization, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Toluene
3.1 Reagents: Potassium hydroxide Solvents: Toluene ,  Water
Reference
Preparation of 5-amino-2-chloro-4-fluorophenol
, Japan, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid
2.1 -
3.1 -
Reference
Tetrahydrophthalimide compounds and their use
, European Patent Organization, , ,

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid
2.1 -
3.1 -
Reference
Tetrahydrophthalimides, and their use
, European Patent Organization, , ,

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water
2.1 Reagents: Sulfuric acid ,  Nitric acid
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Toluene
4.1 Reagents: Potassium hydroxide Solvents: Toluene ,  Water
Reference
Preparation of 5-amino-2-chloro-4-fluorophenol
, Japan, , ,

Synthetic Circuit 11

Reaction Conditions
Reference
Tetrahydrophthalimides, and their use
, European Patent Organization, , ,

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Hydrogen ,  Hydrochloric acid Catalysts: Palladium Solvents: Methanol ;  4 h, 0.1 MPa, 15 - 25 °C
Reference
Development of a Scalable Synthesis of a Vascular Endothelial Growth Factor Receptor-2 Kinase Inhibitor: Efficient Construction of a 6-Etherified [1,2,4]Triazolo[1,5-a]pyridine-2-amine Core
Ishimoto, Kazuhisa; et al, Organic Process Research & Development, 2014, 18(1), 122-134

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  10 min, 20 - 40 °C; 1.5 h, 30 - 40 °C
2.1 Reagents: Hydrogen ,  Hydrochloric acid Catalysts: Palladium Solvents: Methanol ;  4 h, 0.1 MPa, 15 - 25 °C
Reference
Development of a Scalable Synthesis of a Vascular Endothelial Growth Factor Receptor-2 Kinase Inhibitor: Efficient Construction of a 6-Etherified [1,2,4]Triazolo[1,5-a]pyridine-2-amine Core
Ishimoto, Kazuhisa; et al, Organic Process Research & Development, 2014, 18(1), 122-134

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  rt → 5 °C; < 15 °C; 1 h, 0 - 10 °C
1.2 Solvents: Water ;  < 25 °C; 1 h, 0 - 10 °C
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  10 min, 20 - 40 °C; 1.5 h, 30 - 40 °C
3.1 Reagents: Hydrogen ,  Hydrochloric acid Catalysts: Palladium Solvents: Methanol ;  4 h, 0.1 MPa, 15 - 25 °C
Reference
Development of a Scalable Synthesis of a Vascular Endothelial Growth Factor Receptor-2 Kinase Inhibitor: Efficient Construction of a 6-Etherified [1,2,4]Triazolo[1,5-a]pyridine-2-amine Core
Ishimoto, Kazuhisa; et al, Organic Process Research & Development, 2014, 18(1), 122-134

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Sodium carbonate Solvents: Water ;  rt → 45 °C; 1 h, 45 °C; 45 °C → 10 °C
1.2 10 - 25 °C
2.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  rt → 5 °C; < 15 °C; 1 h, 0 - 10 °C
2.2 Solvents: Water ;  < 25 °C; 1 h, 0 - 10 °C
3.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  10 min, 20 - 40 °C; 1.5 h, 30 - 40 °C
4.1 Reagents: Hydrogen ,  Hydrochloric acid Catalysts: Palladium Solvents: Methanol ;  4 h, 0.1 MPa, 15 - 25 °C
Reference
Development of a Scalable Synthesis of a Vascular Endothelial Growth Factor Receptor-2 Kinase Inhibitor: Efficient Construction of a 6-Etherified [1,2,4]Triazolo[1,5-a]pyridine-2-amine Core
Ishimoto, Kazuhisa; et al, Organic Process Research & Development, 2014, 18(1), 122-134

5-Amino-2-chloro-4-fluorophenol Raw materials

5-Amino-2-chloro-4-fluorophenol Preparation Products

5-Amino-2-chloro-4-fluorophenol Suppliers

JU SHENG HUA XUE YAN JIU YUAN
Audited Supplier Audited Supplier
(CAS:84478-72-8)
CHEN PAN
18064118002
1400838822@qq.com
HU BEI JU SHENG Technology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:84478-72-8)
WANG SHAN
18871490354
1400848866@qq.com

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